![molecular formula C10H14N2O5 B1611669 Uridine, 2'-deoxy-3-methyl- CAS No. 24514-32-7](/img/structure/B1611669.png)
Uridine, 2'-deoxy-3-methyl-
Overview
Description
Uridine, 2'-deoxy-3-methyl-', is a nucleoside molecule that has a wide range of applications in both scientific research and medical treatments. It is a derivative of uridine, a naturally occurring nucleoside found in RNA and DNA. Uridine is also found in many foods, including beer, wine, and dairy products. Uridine, 2'-deoxy-3-methyl-', is a synthetic form of uridine, created in a laboratory setting. It is used in scientific research for its ability to bind to certain proteins and enzymes, as well as its ability to affect biochemical and physiological processes. In medical treatments, it is used to treat certain neurological and metabolic disorders, as well as to increase the effectiveness of certain drugs.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Uridine, 2'-deoxy-3-methyl- and its analogs have been synthesized through various chemical processes. Matsuda et al. (1982) achieved the first chemical synthesis of 3-methyl-psi-uridine and its 2'-deoxy analogue, indicating the potential for creating modified nucleosides (Matsuda, Pankiewicz, Marcus, Watanabe, & Fox, 1982).
Conformational Analysis : The conformations of uridine derivatives like 5′-deoxy (DcUMP) and 5′-O-methyl (McUMP) have been studied using quantum chemical methods, highlighting the subtleties in molecular structure and behavior (Grabarkiewicz & Hoffmann, 2006).
Chemical Reactivity and Interaction : Studies on compounds like 2'-deoxy-2'-methylenecytidine 5'-diphosphates have revealed their role as potent mechanism-based inhibitors of ribonucleotide reductase, a key enzyme in nucleic acid metabolism (Baker, Banzon, Bollinger, Stubbe, Samano, Robins, Lippert, Jarvi, & Resvick, 1991).
Biological and Medicinal Research
Potential Antineoplastic Agents : Compounds like 1-(2-deoxy-2-C-fluoromethyl-β-D-arabinofuranosyl)cytosine, related to uridine analogues, are investigated for their potential as antineoplastic agents, highlighting the role of modified uridines in cancer research (Yoshimura, Saitoh, Ashida, Sakata, & Matsuda, 1994).
Inhibitory Activity in Cell Models : Certain derivatives of deoxyuridine, like 2'-deoxy-l-methyl-ψ-uridine, have shown inhibitory activity against specific cell lines, suggesting their potential application in biological research and therapy (Chu, Reichman, Watanabe, & Fox, 1977).
Nucleoside Conformation and Electronegativity : Research on uridine and its derivatives like dUn, dUz, dUcl, and dUfl has shown that nucleoside conformation is influenced by the electronegativity of sugar substituents, important for understanding nucleoside interactions in biological systems (Guschlbauer & Jankowski, 1980).
properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-11-8(15)2-3-12(10(11)16)9-4-6(14)7(5-13)17-9/h2-3,6-7,9,13-14H,4-5H2,1H3/t6-,7+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSLSWUGHMGGCM-LKEWCRSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947405 | |
Record name | 1-(2-Deoxypentofuranosyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24514-32-7 | |
Record name | Uridine, 2'-deoxy-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024514327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxypentofuranosyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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